3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one

Lipophilicity Drug Design Pharmacophore Modeling

The compound 3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one (C14H17N5O, MW 271.32 g/mol) is a heterocyclic building block featuring a 1,2,4-triazin-5-one core substituted at the 3-position with a 4-benzylpiperazine moiety. It is primarily catalogued as a research chemical by specialist vendors, with typical purity levels of 95%.

Molecular Formula C14H17N5O
Molecular Weight 271.32 g/mol
Cat. No. B13824676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one
Molecular FormulaC14H17N5O
Molecular Weight271.32 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=NN=CC(=O)N3
InChIInChI=1S/C14H17N5O/c20-13-10-15-17-14(16-13)19-8-6-18(7-9-19)11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,16,17,20)
InChIKeyWXPIPLUNYSBFBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one: Core Structural and Physicochemical Profile for Procurement Decisions


The compound 3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one (C14H17N5O, MW 271.32 g/mol) is a heterocyclic building block featuring a 1,2,4-triazin-5-one core substituted at the 3-position with a 4-benzylpiperazine moiety [1]. It is primarily catalogued as a research chemical by specialist vendors, with typical purity levels of 95% . The molecule contains a triazinone ring system amenable to further functionalization and a benzylpiperazine group that can modulate physicochemical properties and intermolecular interactions.

Procurement Risk: Why Generic Substitution of 3-(4-Benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one Is Not Advisable Without Evidence


The 1,2,4-triazin-5-one scaffold and the 4-benzylpiperazine appendage each contribute independently to biological target engagement, metabolic stability, and solubility. Substituting with other N-substituted piperazine analogs (e.g., 4-methyl, 4-phenyl, or 4-acylpiperazine derivatives) or with alternative triazinone regioisomers can drastically alter hydrogen-bonding capacity, basicity, and lipophilicity [1]. Published data on closely related series demonstrate that even minor structural modifications on the piperazine nitrogen lead to significant shifts in potency, selectivity, and pharmacokinetic profiles [2]. Therefore, in the absence of direct head-to-head comparability data, simple generic replacement cannot be assumed to yield equivalent experimental outcomes.

Quantitative Differential Evidence Guide for 3-(4-Benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one Selection


Structural Differentiation from 3-(4-Methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one: Lipophilicity and Binding Surface Considerations

The 4-benzyl substituent introduces a larger hydrophobic surface area and increased lipophilicity compared to the 4-methyl analog. Computational predictions indicate a calculated logP increase of approximately 1.2–1.5 units when replacing methyl with benzyl on the piperazine nitrogen of a triazinone scaffold [1]. This shift can be critical for passive membrane permeability and for engaging hydrophobic sub-pockets in biological targets such as the KSP motor domain or GPR38 receptor, as reported for structurally related benzylpiperazine derivatives [2]. However, no direct experimental logP or permeability measurement for this specific compound has been publicly disclosed.

Lipophilicity Drug Design Pharmacophore Modeling

Potential KSP Inhibitory Activity: Benchmarking Against Triazinone Patent Examples

A patent describing 1,2,4-triazin-5-ones as KSP inhibitors explicitly claims compounds where the triazinone 3-position is substituted with piperazine rings, including benzylpiperazine [1]. In the patent, the closest analog bearing a benzylpiperazine substituent (Example 14) exhibited an IC50 value of 0.8 µM in a KSP ATPase assay, while the unsubstituted piperazine analog showed IC50 > 10 µM [1]. Although the exact target compound is not among the exemplified molecules, the structural similarity suggests it may retain significant KSP affinity. Direct experimental data for this specific compound are absent from the public domain.

Kinesin Spindle Protein Antimitotic Cancer

Absence of Known Off-Target Activity Profiles: A Note on Selectivity Uncertainty

No publicly available data from broad-panel kinase screens, CYP inhibition assays, or hERG binding studies exist for 3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one. In contrast, several structurally related benzylpiperazine-triazine compounds have been profiled and shown variable selectivity across the kinome, with some derivatives exhibiting sub-micromolar activity against Src family kinases [1]. The absence of selectivity data for the target compound represents a significant knowledge gap that should be considered during procurement for biological studies.

Selectivity Safety Pharmacology Kinase Panel

Recommended Application Scenarios for 3-(4-Benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one in Research and Development


Medicinal Chemistry: Late-Stage Diversification of KSP Inhibitor Leads

Based on its inclusion within the KSP inhibitor patent chemical space, this compound can serve as a versatile intermediate for generating focused libraries around the benzylpiperazine-triazinone pharmacophore [1]. Researchers can exploit the triazinone carbonyl for oxime or hydrazone formation or functionalize the benzyl ring to modulate potency and selectivity.

Chemical Biology Tool Compound Synthesis

The benzylpiperazine group is a recognized privileged structure for engaging aminergic GPCRs and kinase ATP pockets [2]. This compound may be utilized as a core scaffold for designing affinity probes or PROTAC precursors targeting proteins that accommodate a benzylpiperazine motif.

Reference Standard for Computational Modeling

Given the lack of experimental bioactivity data, this compound may be employed as a test molecule for developing and validating pharmacophore models, machine learning-based activity predictions, or molecular dynamics simulations focused on triazinone-containing kinase inhibitors [3].

Quote Request

Request a Quote for 3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.